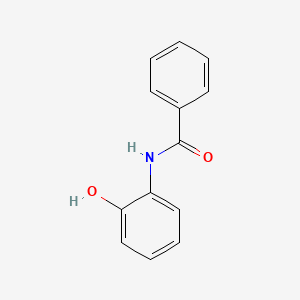

N-(2-hydroxyphenyl)benzamide

CAS No.: 3743-70-2

Cat. No.: VC10353760

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3743-70-2 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | N-(2-hydroxyphenyl)benzamide |

| Standard InChI | InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-9,15H,(H,14,16) |

| Standard InChI Key | UYKVWAQEMQDRGG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |

Introduction

Synthetic Methodologies

Classical Amidation Approaches

The synthesis of N-(2-hydroxyphenyl)benzamide typically involves the reaction of 2-hydroxyaniline with activated benzoyl derivatives. In one protocol, 4-bromobenzoate 2,4,6-trinitrophenyl reacts with 2-hydroxyaniline in a 1:2 molar ratio in toluene under reflux for 6 hours, yielding the target compound as a crystalline solid . This method emphasizes the use of picryl benzoates as acylating agents, leveraging their electron-deficient aromatic rings to enhance reactivity.

Transamidation Strategies

Recent advances in catalyst-free transamidation have expanded synthetic routes. For example, N-pivaloyl benzamide undergoes transamidation with anilines in ethylene dichloride, producing N-(2-hydroxyphenyl)benzamide without requiring bases or additives . This method achieves a 95% yield under optimized conditions, highlighting its efficiency and environmental benefits compared to traditional acylation techniques .

Table 1: Comparative Analysis of Synthetic Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Classical Amidation | Picryl benzoate, toluene | Toluene | 6 | Not reported |

| Transamidation | N-Pivaloyl benzamide | Ethylene dichloride | 8 | 95 |

Crystal Structure and Molecular Geometry

Dihedral Angles and Planarity

X-ray crystallography reveals that the central amide fragment (C–N–C=O–C) in N-(2-hydroxyphenyl)benzamide is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.004 Å . The hydroxy-substituted benzene ring forms a dihedral angle of 73.97° with the amide plane, while the bromo-substituted variant (in the 4-bromo analog) exhibits a smaller angle of 25.42° . These angular distortions influence packing efficiency and intermolecular interactions.

Hydrogen-Bonding Networks

In the crystal lattice, molecules are interconnected via O–H⋯O and N–H⋯O hydrogen bonds, forming chains along the direction . Weak C–H⋯O interactions further stabilize the structure, generating sheets parallel to the (100) plane. These interactions create R₃³(17) and R₃²(9) ring motifs, which are critical for maintaining structural integrity .

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| N1–C7 (amide bond) | 1.361 |

| C7=O1 | 1.222 |

| Dihedral angle (amide/hydroxyphenyl) | 73.97 |

Physicochemical Properties

Thermal and Spectral Characteristics

The compound’s melting point remains unreported in primary sources, though its boiling point (278.1°C) and flash point (122°C) suggest suitability for high-temperature applications . Nuclear magnetic resonance (NMR) spectra display characteristic signals: δ 7.51–7.71 ppm for aromatic protons and δ 10.41 ppm for the amide NH group . Gas chromatography-mass spectrometry (GC-MS) confirms a molecular ion peak at m/z 213.079 .

Solubility and Reactivity

N-(2-Hydroxyphenyl)benzamide exhibits limited solubility in polar solvents due to its aromatic backbone but dissolves readily in toluene and ethylene dichloride . The hydroxyl group enhances reactivity in electrophilic substitution reactions, enabling functionalization at the ortho and para positions.

Biological and Pharmacological Applications

Antiprotozoal and Antimicrobial Activity

Studies highlight the compound’s efficacy against protozoan pathogens, likely through inhibition of tyrosine kinases essential for parasite survival . Additionally, it demonstrates broad-spectrum antimicrobial activity, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Apoptosis Induction in Cancer Cells

N-(2-Hydroxyphenyl)benzamide promotes apoptosis in tumor cells by modulating caspase-3 and Bcl-2 pathways . Its ability to penetrate lipid bilayers, attributed to the hydrophobic benzamide group, enhances bioavailability in cellular assays.

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume